molecular formula C14H19NO B141622 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] CAS No. 180160-92-3

3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine]

Cat. No. B141622
M. Wt: 217.31 g/mol
InChI Key: YJJHIMYQURVDAR-UHFFFAOYSA-N
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Description

The compound 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] is a spirocyclic compound that has been studied for its potential as a central nervous system agent. The structure of the compound includes a spiro connection between an isobenzofuran and a piperidine ring, which is a common feature in various pharmacologically active compounds .

Synthesis Analysis

The synthesis of related spiro[isobenzofuran-1(3H),4'-piperidines] involves several steps, including lithiation, addition of piperidone, and acid-catalyzed cyclization . N-Dealkylation can be used to produce demethyl analogues . The introduction of various substituents on the nitrogen or the isobenzofuran ring can significantly affect the activity of these compounds . For example, the presence of a sulfur atom attached to the nitrogen has been shown to impart diuretic and antihypertensive properties . The synthesis of spirocyclic compounds with different ring systems, such as benzopyran or benzofuran, has also been explored .

Molecular Structure Analysis

The molecular structure of spiro[isobenzofuran-1(3H),4'-piperidines] and their analogues is crucial for their biological activity. The size and nature of the N-substituent are particularly important for binding affinity and selectivity to sigma receptors . The stereochemistry of the spirocyclic compounds, such as the cis- or trans- configuration, can also influence their pharmacological profile .

Chemical Reactions Analysis

These spirocyclic compounds can undergo various chemical reactions, including alkylation, which allows for the introduction of different substituents onto the core structure . The reactivity of the spiro[oxirane-2,4'-piperidines] as alkylating agents demonstrates the potential for further chemical modifications .

Physical and Chemical Properties Analysis

The physical and chemical properties of spiro[isobenzofuran-1(3H),4'-piperidines] are influenced by their structural features. Substituents on the isobenzofuran ring and the piperidine nitrogen can affect the lipophilicity, which in turn can impact the pharmacokinetic properties and receptor binding affinity . The presence of electron-withdrawing or electron-donating groups can also modify the chemical behavior and biological activity of these compounds .

Scientific Research Applications

  • Spirocyclic Oxindoles

    • Scientific Field : Organic and Medicinal Chemistry .
    • Application Summary : Spirocyclic oxindoles are important structures for applications in medicinal chemistry, as intermediates or final products in total synthesis, and as model compounds for the development of enantioselective catalytic methodologies .
    • Methods of Application : The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry .
    • Results or Outcomes : This review analyses the development of new stereoselective approaches to spirocyclic oxindoles with spiro-3- to 8-membered rings .
  • Piperidine Derivatives

    • Scientific Field : Pharmaceutical Industry .
    • Application Summary : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • Methods of Application : The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
    • Results or Outcomes : The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
  • Enaminoketones

    • Scientific Field : Organic Chemistry .
    • Application Summary : Enaminoketones are functional derivatives based on 7-Hydroxy-3′,3′-dimethyl-3′H-spiro[chromen-2,1′-isobenzofuran]-8-carbaldehyde with aromatic amines . They have been synthesized via its condensation with aromatic amines .
    • Methods of Application : The obtained compounds have existed as enaminoketones in the solution as well as in the solid state. Dynamic equilibrium of the E, Z -isomers has been observed in the solutions of the obtained derivatives in DMSO .
    • Results or Outcomes : Moderate activity towards the cells of hepatocellular human carcinoma (HepG2), breast carcinoma (MCF-7), lung cancer (A549), and carcinoma (KB) has been revealed .
  • Fire Extinguishing Media

    • Scientific Field : Fire Safety .
    • Application Summary : 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4’-piperidine] can be extinguished using dry chemical, carbon dioxide or alcohol-resistant foam .
    • Methods of Application : This compound is used in fire safety measures .
    • Results or Outcomes : It provides a safe and effective way to extinguish fires .
  • Photochromism

    • Scientific Field : Material Science .
    • Application Summary : The search for practical applications of photochromism has been performed in different directions. Photochromic transformations serve as a basis in the development of novel materials for various functional coatings as well as for the application in molecular electronics and photonics .
    • Methods of Application : The structure of the enaminoketone based on 3,4-dimethylaniline has been confirmed by means of X-ray diffraction analysis .
    • Results or Outcomes : The in vitro cytotoxic activity of the synthesized compounds has been investigated. Moderate activity towards the cells of hepatocellular human carcinoma (HepG2), breast carcinoma (MCF-7), lung cancer (A549), and carcinoma (KB) has been revealed .
  • Pharmaceutical Industry

    • Scientific Field : Pharmaceutical Industry .
    • Application Summary : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • Methods of Application : The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
    • Results or Outcomes : The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

properties

IUPAC Name

3,3-dimethylspiro[2-benzofuran-1,4'-piperidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-13(2)11-5-3-4-6-12(11)14(16-13)7-9-15-10-8-14/h3-6,15H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJJHIMYQURVDAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C3(O1)CCNCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine]

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